

Discovery and history of substituted morpholines in synthesis

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Compound of Interest

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An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Morpholines

Introduction

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its unique physicochemical properties—including advantageous metabolic profiles, good solubility, and the ability to enhance blood-brain barrier permeability—have established it as a privileged scaffold in drug design.^{[1][3]} Morpholine is a key structural component in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.^{[4][5]}

The journey of this versatile scaffold from its initial discovery to its current prominence is marked by significant advancements in synthetic chemistry. This guide provides a comprehensive overview of the history and evolution of synthetic methodologies for creating substituted morpholines, from classical cyclization reactions to cutting-edge catalytic strategies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical building block.

Discovery and Early Synthetic History

The parent compound, morpholine, was first synthesized in the late 19th century.^[6] The earliest methods for its industrial production involved the dehydration of diethanolamine using concentrated sulfuric acid or the reaction of diethylene glycol with ammonia at high temperatures and pressures.^{[4][6][7]} These foundational methods established the core

principle of morpholine synthesis: the formation of a 1,4-oxazinane ring from a precursor containing both a nitrogen and an oxygen atom separated by a two-carbon chain on each side.

Evolution of Synthetic Methodologies

The demand for structurally diverse and stereochemically complex morpholine derivatives in drug discovery has driven the development of more sophisticated and versatile synthetic routes.

Classical Approaches

The earliest methods for generating substituted morpholines relied on intramolecular cyclization reactions of appropriately functionalized acyclic precursors.

- **From Vicinal Amino Alcohols:** This is one of the most fundamental approaches, where vicinal amino alcohols or their derivatives are cyclized. For instance, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration upon heating in the presence of strong acids like sulfuric acid or polyphosphoric acid to yield the corresponding morpholine.^[8]
- **From Epoxides and Aziridines:** Ring-opening of epoxides or aziridines with suitable nucleophiles provides precursors that can subsequently be cyclized to form the morpholine ring.^[8]

While effective for simple derivatives, these classical methods often require harsh reaction conditions and offer limited control over stereochemistry, making them unsuitable for the synthesis of complex, enantiomerically pure molecules.

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a range of powerful techniques that provide access to a vast chemical space of substituted morpholines with high efficiency and stereocontrol.

- **Palladium-Catalyzed Carboamination:** A significant breakthrough in the field has been the development of palladium-catalyzed intramolecular carboamination reactions.^{[9][10]} This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.^[9] The key step involves the Pd-catalyzed

coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine ring as a single stereoisomer.[9][11]

- **Multicomponent Reactions (MCRs):** MCRs, such as the Ugi reaction, offer a highly efficient pathway to complex morpholines. A typical sequence involves a tetrazole Ugi reaction with an α -hydroxy oxo-component, followed by an intramolecular SN2 cyclization under basic conditions to assemble the morpholine scaffold in a two-step, one-pot fashion.[12] This approach allows for the rapid generation of diverse libraries of N-unprotected piperazines and morpholines.[12]
- **Photocatalytic Annulation:** More recently, visible-light photocatalysis has emerged as a powerful tool for morpholine synthesis.[13] This method enables a diastereoselective annulation strategy to construct morpholines from easily accessible starting materials using a combination of a photocatalyst, a Lewis acid, and a Brønsted acid.[13] The reaction proceeds through a radical cation intermediate and provides access to challenging tri- and tetra-substituted morpholines with high stereoselectivity.[13]
- **Tandem and Cascade Reactions:** Efficient one-pot reactions that combine multiple transformations have been developed. For example, a tandem sequence of hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates into enantiomerically enriched 3-substituted morpholines.[14] Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α -formyl carboxylates, which triggers a cascade sequence to deliver polysubstituted morpholine hemiaminals.[3]
- **Synthesis Using Ethylene Sulfate:** A green and efficient protocol uses the inexpensive reagent ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[15] Subsequent cyclization provides a redox-neutral pathway to a variety of substituted morpholines, including those found in active pharmaceutical ingredients.[15]

Data Presentation

The following tables summarize and compare the key synthetic methodologies for substituted morpholines.

Table 1: Comparison of Major Synthetic Strategies for Substituted Morpholines

Strategy	Starting Materials	Key Reagents/Catalysts	Scope & Limitations
Classical Dehydration	Diethanolamine derivatives	H ₂ SO ₄ , PPA	Simple, but requires harsh conditions. Limited stereocontrol.[8]
Pd-Catalyzed Carboamination	Enantiopure amino alcohols, aryl/alkenyl halides	Pd(OAc) ₂ , P(2-furyl) ₃ , NaOtBu	Excellent for cis-3,5-disubstituted morpholines. High stereocontrol.[9][10]
Ugi MCR / Cyclization	α -hydroxy aldehydes, isocyanides, TMSN ₃ , amino alcohols	tBuOK or NaH for cyclization	Rapid access to diverse, highly substituted morpholines.[12]
Photocatalytic Annulation	Imines derived from amino alcohols	Ir or Ru photocatalyst, Lewis acid, Brønsted acid	High diastereoselectivity for complex substitution patterns.[13]

| Ethylene Sulfate Alkylation | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Green, high-yielding, redox-neutral. Good for various substitution patterns.[15] |

Table 2: Quantitative Data for Selected Synthetic Protocols

Entry	Synthetic Method	Starting Materials	Conditions	Product	Yield	Stereoselectivity	Reference
1	Pd-Catalyzed Carboamination	O-allyl-(R)-phenylglycinol derivative, 4-bromotoluene	Pd(OAc) ₂ , P(2-furyl) ₃ , NaOtBu, Toluene	cis-3-phenyl-5-(p-tolyl)methylmorpholine	75%	Single stereoisomer	[9]
2	Ugi MCR / Cyclization	Ethanolamine, 2-hydroxy-2-phenylacetaldehyde, t-butyl isocyanide, TMSN ₃	1. Ugi in MeOH; 2. NaH in CH ₃ CN	2-(tert-butyl)-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]morpholine derivative	85% (cyclization step)	N/A	[12]
3	Photocatalytic Annulation	Substituted imine	[Ir(dF(CF ₃)ppy) ₂ (dtbbpy)]PF ₆ , Sc(OTf) ₃ , TfOH, DCM	trans-2,3-disubstituted morpholine	85%	>20:1 dr	[13]

| 4 | Ethylene Sulfate Alkylation | (S)-2-amino-3-methyl-1-butanol | 1. Ethylene sulfate, K₂CO₃; 2. tBuOK, THF | (S)-5-isopropylmorpholine | High | N/A [[15] |

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Carboamination

This protocol is adapted from the synthesis of cis-3,5-disubstituted morpholines.^[9]

- **Preparation:** A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.
- **Reagent Addition:** The tube is charged with Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).
- **Solvent and Substrate Addition:** The tube is again evacuated and backfilled with nitrogen. The aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) are added via syringe.
- **Reaction:** The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
- **Workup:** Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.
- **Purification:** The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

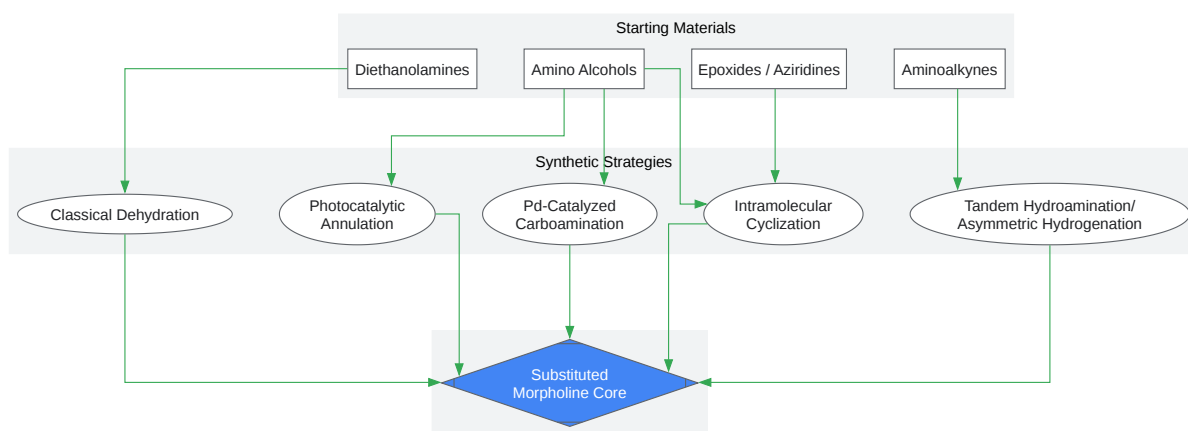
Protocol 2: General Procedure for Morpholine Synthesis via Ugi MCR and Cyclization

This protocol is based on the de novo assembly of highly substituted morpholines.^[12]

- **Ugi Reaction (Step 1):** To a solution of the amino alcohol (1.0 mmol) in methanol (1.0 M) are added the α-hydroxy aldehyde or ketone (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN₃, 1.0 equiv). The mixture is stirred at room temperature for 18-24 hours.
- **Isolation of Intermediate (Optional):** The solvent is removed under reduced pressure, and the crude Ugi adduct can be purified by chromatography or carried forward directly.

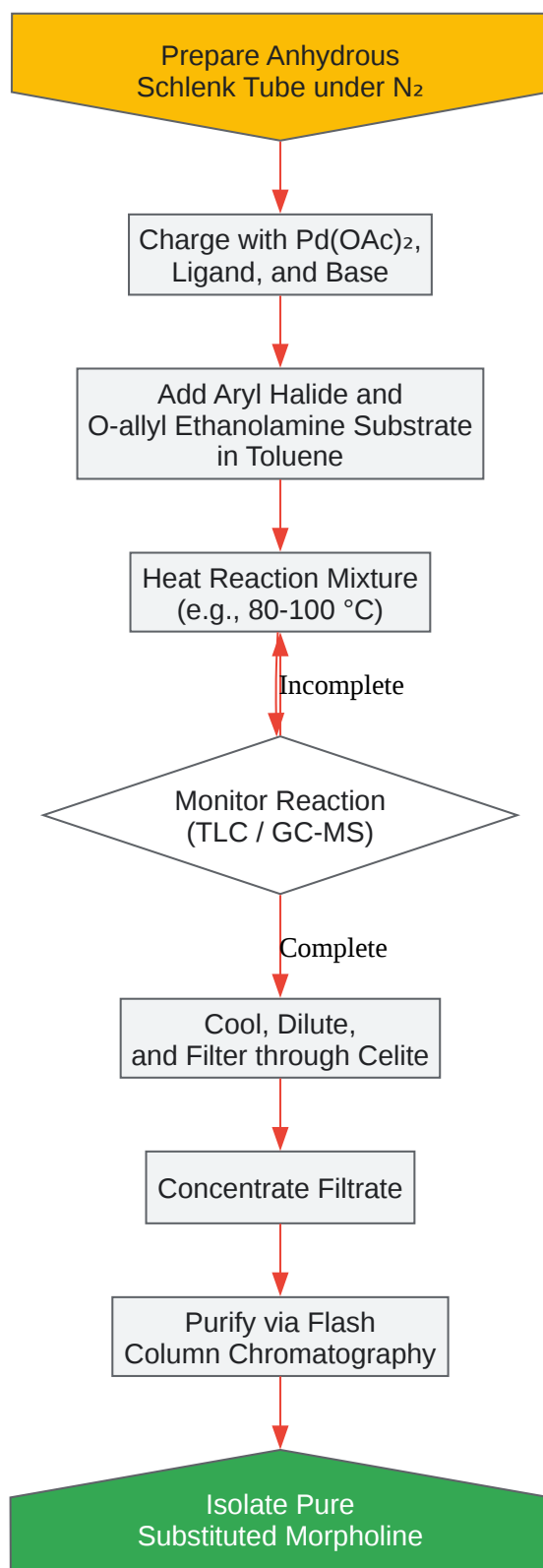
- **Cyclization (Step 2):** The crude Ugi adduct is dissolved in anhydrous acetonitrile (CH_3CN). The solution is cooled to $0\text{ }^\circ\text{C}$, and sodium hydride (NaH , 1.5 equiv) is added portion-wise.
- **Reaction:** The reaction mixture is stirred at $0\text{ }^\circ\text{C}$ and allowed to warm to room temperature for 1 hour.
- **Workup:** The reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is purified by flash column chromatography to yield the substituted morpholine.

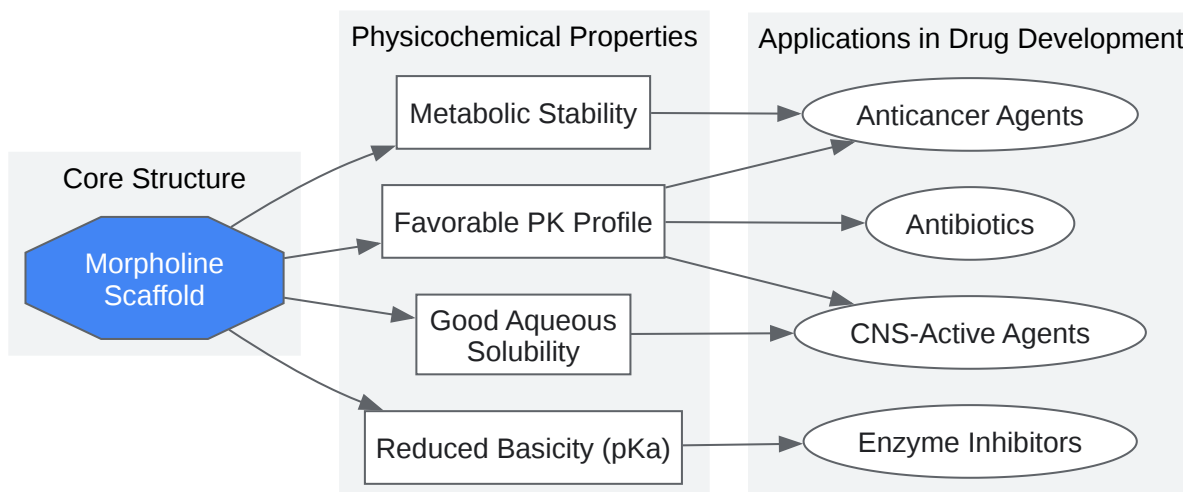
Visualizations



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Caption: General synthetic pathways to the substituted morpholine core.





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